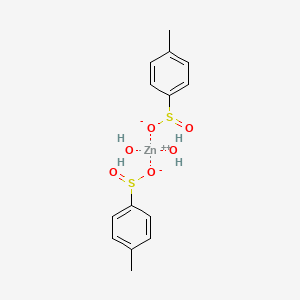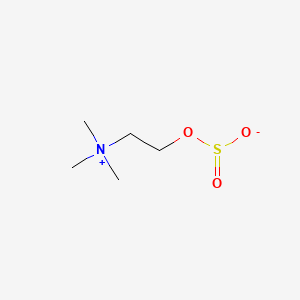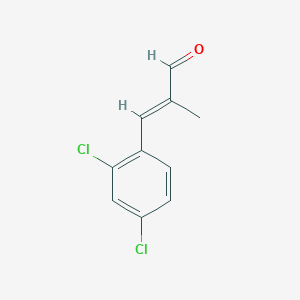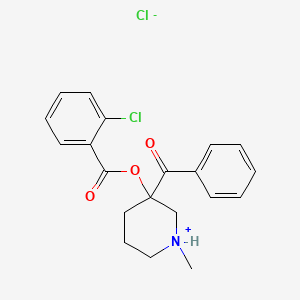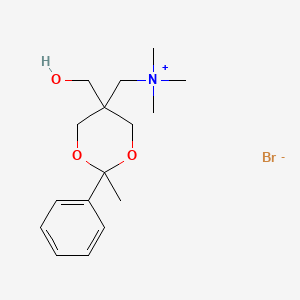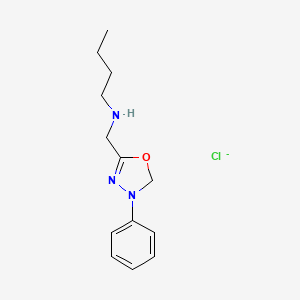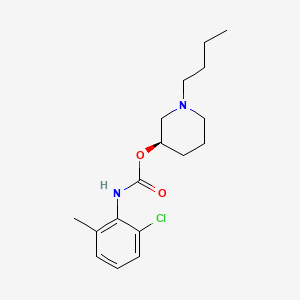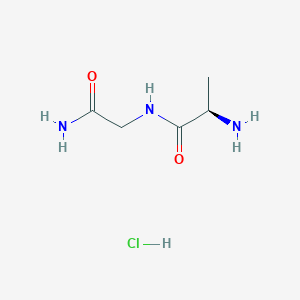
H-D-Ala-gly-NH2 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Ala-gly-NH2 hydrochloride is a synthetic dipeptide compound composed of D-alanine and glycine, with an amide group at the C-terminus and a hydrochloride salt form. This compound is often used in peptide synthesis and research due to its stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-gly-NH2 hydrochloride typically involves the coupling of D-alanine and glycine using peptide synthesis techniques. The process includes the protection of amino and carboxyl groups to prevent unwanted side reactions. Commonly, the amino group of D-alanine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of glycine is activated using dicyclohexylcarbodiimide (DCC) or similar coupling reagents. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. After the coupling reaction, the protecting groups are removed under acidic conditions, and the product is purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of H-D-Ala-gly-NH2 hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Ala-gly-NH2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to modify the peptide, often involving reagents like sodium borohydride.
Substitution: The amide group can participate in substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide.
Aplicaciones Científicas De Investigación
H-D-Ala-gly-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and as a building block for more complex peptides.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate relationships.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of H-D-Ala-gly-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form peptide bonds with other amino acids, influencing various biochemical pathways. Its stability and ability to form specific interactions make it valuable in studying protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
H-D-Ala-NH2 hydrochloride: A simpler peptide with only D-alanine and an amide group.
H-Ala-Ala-NH2 hydrochloride: A dipeptide composed of two alanine residues.
H-Gly-Ala-NH2 hydrochloride: Similar to H-D-Ala-gly-NH2 but with L-alanine instead of D-alanine
Uniqueness
H-D-Ala-gly-NH2 hydrochloride is unique due to the presence of D-alanine, which imparts different stereochemical properties compared to its L-alanine counterpart. This difference can affect the compound’s interaction with biological molecules and its overall stability.
Propiedades
Fórmula molecular |
C5H12ClN3O2 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m1./s1 |
Clave InChI |
SUCIQLIGRKFZNE-AENDTGMFSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N)N.Cl |
SMILES canónico |
CC(C(=O)NCC(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
